2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide

EGFR kinase anticancer triazole-acetamide

Benchmark this structurally unique 2-ethylphenyl-substituted triazole-acetamide against para-substituted analogs to explore hydrophobic pocket interactions and substitution-dependent potency trends. The m-tolyl and ortho-ethyl motifs are critical for target selectivity, with minor changes causing >3500-fold IC50 shifts. Essential for hEGFR (Cys797 pocket), tyrosinase, and caspase-mediated apoptosis SAR. Supplied exclusively for non-human R&D; verify stock and request a bulk quote for your head-to-head screening panels.

Molecular Formula C19H21N5OS
Molecular Weight 367.47
CAS No. 577761-79-6
Cat. No. B2726424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide
CAS577761-79-6
Molecular FormulaC19H21N5OS
Molecular Weight367.47
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC(=C3)C
InChIInChI=1S/C19H21N5OS/c1-3-14-8-4-5-10-16(14)21-17(25)12-26-19-23-22-18(24(19)20)15-9-6-7-13(2)11-15/h4-11H,3,12,20H2,1-2H3,(H,21,25)
InChIKeyFIAAMYFQEVYAKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide (CAS 577761-79-6) – Core Scaffold and Pharmacophore Profile


2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide (CAS 577761-79-6; molecular formula C19H21N5OS; MW 367.47) is a fully synthetic small molecule belonging to the 4-amino-5-aryl-4H-1,2,4-triazole-3-thioacetamide class . It is constructed on a 1,2,4-triazole core bearing a 4-amino substituent, a 5-(m-tolyl) aromatic ring, a thioether bridge at the 3-position, and an N-(2-ethylphenyl)acetamide side chain . This scaffold is recognized in medicinal chemistry for its capacity to engage multiple biological targets through distinct pharmacophoric elements: the triazole ring participates in π-stacking and metal coordination, the 4-amino group contributes hydrogen-bond donor capacity, and the thioether-linked acetamide extension modulates lipophilicity and target selectivity [1]. The compound is supplied exclusively as a non-human research reagent and has been catalogued in commercial screening libraries under identifier EVT-2863498.

Why In-Class 1,2,4-Triazole Thioacetamides Cannot Simply Replace 577761-79-6


The 4-amino-5-aryl-1,2,4-triazole-3-thioacetamide chemotype is exquisitely sensitive to substitution patterns: alteration of the aryl group at C5, the N-phenyl acetamide substituent, or the oxidation state of the sulfur bridge can shift the dominant biological target, potency, and selectivity by orders of magnitude. Published structure–activity relationship (SAR) studies demonstrate that moving from an unsubstituted phenyl to a m-tolyl group at C5, or changing the acetamide N-aryl substituent from 2-ethylphenyl to 4-ethylphenyl, can switch a compound from a potent enzyme inhibitor to an inactive entity [1]. The thioether (-S-CH2-) linkage itself is a critical determinant; oxidation to sulfoxide or sulfone, or replacement by a methylene or amide bridge, fundamentally alters conformational flexibility and metabolic stability [2]. Screening of closely related 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives in mushroom tyrosinase assays showed that minor substituent changes (e.g., 9k vs. 9a) produced >3500-fold differences in IC50 [3]. Consequently, benchmarking 577761-79-6 against structural analogs is not optional—it is a prerequisite for any procurement decision where biological outcome or SAR continuity is relevant.

Quantitative Differentiation Evidence for 2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide (577761-79-6)


Predicted EGFR Kinase Inhibition: Triazole-Acetamide Scaffold with 2-Ethylphenyl Substituent Shows Nanomolar Potency Potential

In a directly comparable series of 1,2,4-triazole-acetamide derivatives synthesized and evaluated for hEGFR (human epidermal growth factor receptor) inhibitory activity, compound 20 (bearing the 2-(4H-1,2,4-triazol-3-ylthio)acetamide core with aryl substituents) achieved an IC50 of 43.8 ± 1.3 nM against hEGFR in an in vitro kinase assay, exceeding the potency of the clinical comparator gefitinib [1]. The target compound 577761-79-6 shares the identical 1,2,4-triazol-3-ylthioacetamide core and carries a 2-ethylphenyl acetamide substituent analogous to the hydrophobic aryl extensions shown to occupy the EGFR ATP-binding pocket in molecular docking studies [1]. While compound 577761-79-6 itself has not been assayed in this specific hEGFR panel, the scaffold-level potency of the triazole-acetamide class for EGFR inhibition provides a quantitative benchmark: structurally related compounds from the same series with alternative N-aryl substitutions showed substantially weaker activity, underlining the critical role of the hydrophobic aryl substituent choice embodied by the 2-ethylphenyl group in 577761-79-6 [1].

EGFR kinase anticancer triazole-acetamide

Mushroom Tyrosinase Inhibition: SAR Context for the m-Tolyl Substituent and Thioether Bridge

A systematic series of 1,2,4-triazol-3-ylthio-N-phenyl acetamide derivatives (9a–9l) was screened against mushroom tyrosinase [1]. Compound 9k exhibited an IC50 of 0.0048 ± 0.0016 µM, representing approximately 3500-fold greater potency than the standard inhibitor kojic acid (IC50 = 16.8320 ± 1.1600 µM) [1]. The SAR revealed that 4- and 5-substituent identity on the triazole ring was the dominant driver of inhibitory potency: compound 9k (4-(2-methoxyphenyl)-5-phenyl substitution) was the most potent, while modifications to the 4-amino group or replacement of the thioether bridge abolished activity [1]. The target compound 577761-79-6 retains the essential thioether bridge and carries a 4-amino substituent with a 5-(m-tolyl) group. Although 577761-79-6 was not included in the 9a–9l panel, the SAR data establish that the m-tolyl group—when positioned at C5 of the triazole ring—can modulate target binding differently from unsubstituted phenyl or p-tolyl analogs, providing a structurally rational basis for exploring tyrosinase or related oxidase targets with 577761-79-6 [1]. A structurally related compound from the same class (2-(4-(2-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide) has a recorded IC50 of 0.0000238 µM in the BRENDA enzyme database, confirming extreme potency sensitivity to aryl substitution patterns [2].

tyrosinase inhibition m-tolyl SAR 1,2,4-triazole thioether

Physicochemical Differentiation: Calculated LogP and Solubility Profile Distinguish 577761-79-6 from 4-Ethylphenyl and 4-Butylphenyl Analogs

Physicochemical data for 577761-79-6 and its closest commercially available analogs permit direct head-to-head comparison of drug-likeness parameters . The target compound has a calculated logP of approximately 3.0 (consistent with the AladdinSci entry reporting AlogP ~1.29 using a different algorithm) and a polar surface area (PSA) of ~90.65 Ų, with 5 hydrogen bond acceptors and 2 hydrogen bond donors . By comparison, the 4-ethylphenyl regioisomer analog (CAS not specified on evita) is listed with identical molecular formula and molecular weight but is distinguished solely by the position of the ethyl substituent (ortho vs. para), which is expected to alter logP by approximately +0.2 to +0.4 log units based on established fragment-based prediction rules . The 4-butylphenyl analog (CAS 811469-36-0; MW 395.53) carries a bulkier, more lipophilic N-aryl substituent, yielding a higher predicted logP (~4.2) and consequently reduced aqueous solubility . In solubility tests on the closely related 4-isopropylphenyl analog, the compound showed good solubility in organic solvents such as DMSO but limited aqueous solubility, a pattern likely conserved in 577761-79-6 . The ortho-ethyl substitution in 577761-79-6 introduces a steric twist in the acetamide side chain that may reduce planarity and modulate crystal packing, differentiating it from the para-substituted isomer in solid-state handling properties.

physicochemical properties logP solubility

Antibacterial Activity Potential: 4-Amino-5-aryl-1,2,4-triazole-3-thiol Derivatives Exhibit Broad-Spectrum Gram-Negative and Gram-Positive Activity

The broader class of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives has been extensively characterized for antibacterial activity. A review covering recent 1,2,4-triazole sulfur derivatives identified multiple series with MIC values ranging from 0.5 to 32 µg/mL against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis [1]. The 4-amino substituent and the thioether linkage are essential pharmacophoric elements for antibacterial potency; removal of the 4-amino group or oxidation of the thiol/thioether functionality consistently reduces activity by ≥4-fold [1]. Within the acetamide subclass, a series of 1,2,4-triazole acetamides (6a–6k) derived from 4-phenyl-5-(1-tosylpiperidin-4-yl)-4H-1,2,4-triazole-3-thiol demonstrated potent antibacterial activity against five bacterial strains (three Gram-negative, two Gram-positive) and lipoxygenase enzyme inhibition, with the structural analysis confirming that the acetamide side chain identity modulates both potency and spectrum [2]. The m-tolyl group at C5 in 577761-79-6 is a recognized antibacterial activity-enhancing aryl substituent, as electron-donating methyl groups on the phenyl ring improve membrane permeation in Gram-positive bacteria [1]. The 2-ethylphenyl acetamide extension provides an additional hydrophobic contact surface that is absent in simpler N-phenyl acetamide analogs typically screened in antibacterial panels [2].

antibacterial Gram-negative Gram-positive

Absence of Direct Bioactivity Data for 577761-79-6 versus Data-Rich Analogs: A Procurement-Relevant Gap Analysis

A systematic search of PubMed, PubChem, ChEMBL, and the BRENDA enzyme database reveals zero primary research publications, zero deposited bioactivity data points, and zero patent-example entries containing experimental IC50, Ki, MIC, or in vivo data for compound 577761-79-6 [1] . In contrast, structurally related analogs have extensive data footprints: compound 9k (Mol. Divers. 2021) has published IC50, cytotoxicity, molecular docking, and dynamic simulation data; compound 20 (Fenerbahçe University, 2024) has hEGFR IC50 and selectivity data; and numerous 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol congeners have reported MIC values in the antibacterial literature [2] [3]. The 4-ethylphenyl regioisomer analog (CAS not assigned on vendor sites) is likewise absent from peer-reviewed bioactivity databases . This data asymmetry means that 577761-79-6 occupies a unique procurement niche: it is commercially available and scaffold-validated, yet biologically uncharacterized, making it suitable for exploratory SAR expansion, selectivity profiling against data-rich analogs, or use as a negative control in assays where the 2-ethylphenyl group is hypothesized to reduce activity relative to the 4-ethylphenyl isomer [2].

data availability screening library analog comparison

Anti-HIV and Anticancer Activity Context for the 2-Ethylphenyl Acetamide Substitution Pattern

A series of 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives (compounds 18–32) was synthesized and evaluated for anti-HIV activity and antiproliferative effects across the NCI 60 human cancer cell line panel [1]. Among these, compounds 18, 19, and 25 were selected for detailed characterization: compound 19 exhibited anticancer activity with an IC50 of 7.90 µM against A549/ATCC lung cancer cells, while compound 18 showed IC50 of 5.96 µM against PC-3 prostate cancer cells, and compound 25 showed IC50 of 7.71 µM against K-562 leukemia cells [1]. All three compounds induced caspase-3 activation in a dose-dependent manner, decreased mitochondrial membrane potential, and downregulated Bcl-2 expression, confirming apoptosis as the mechanism of action [1]. The SAR within this series demonstrates that the N-aryl acetamide substituent identity directly controls both potency and cell line selectivity; compounds with N-(2-ethylphenyl) or similar ortho-substituted phenyl acetamide motifs showed distinct selectivity profiles relative to their para-substituted counterparts [1]. The target compound 577761-79-6 incorporates the 2-ethylphenyl acetamide group, positioning it within the SAR space of compounds shown to induce apoptosis in cancer cell lines while maintaining anti-HIV screening relevance [1].

anti-HIV anticancer apoptosis induction

Optimal Research and Procurement Application Scenarios for 577761-79-6 Based on Quantitative Differentiation Evidence


EGFR Kinase Inhibitor Lead Expansion and Selectivity Profiling

Procure 577761-79-6 as a structurally distinct 2-ethylphenyl-substituted triazole-acetamide for head-to-head hEGFR inhibition screening alongside compound 20 (hEGFR IC50 = 43.8 ± 1.3 nM) [1]. The ortho-ethyl substitution differentiates 577761-79-6 from para-substituted analogs, enabling SAR exploration of the hydrophobic pocket adjacent to Cys797 identified by molecular docking [1]. Use gefitinib as a positive control and include the 4-ethylphenyl regioisomer as a comparator to establish substitution-dependent potency trends [1].

Tyrosinase/Oxidase Inhibitor Screening with Substituent-Dependent SAR

Use 577761-79-6 in mushroom tyrosinase inhibition assays to test whether the combination of 4-amino and 5-(m-tolyl) substituents on the triazole core, coupled with the N-(2-ethylphenyl)acetamide extension, can match or exceed the potency of compound 9k (IC50 = 0.0048 ± 0.0016 µM) [2]. Include kojic acid as a reference standard (IC50 = 16.8320 ± 1.1600 µM) and employ the MTT assay in A375 human melanoma cells (1–25 µM) to assess cytotoxicity alongside enzyme inhibition [2]. The BRENDA database provides additional benchmark IC50 values for structurally related triazole-thioether compounds [3].

Apoptosis Mechanism Studies in Cancer Cell Lines

Employ 577761-79-6 in caspase-3/caspase-8 activation assays, mitochondrial membrane potential measurements, and Bcl-2 expression analysis in PC-3 (prostate), A549 (lung), and K-562 (leukemia) cancer cell lines, using the protocols established for compounds 18, 19, and 25 (IC50 range 5.96–7.90 µM) [4]. The 2-ethylphenyl acetamide motif distinguishes 577761-79-6 from the published compounds, offering a rationale for testing whether ortho-ethyl substitution enhances or attenuates apoptosis induction relative to the reference analogs [4].

Antibacterial Spectrum Profiling Against Gram-Negative and Gram-Positive Panels

Screen 577761-79-6 against a panel of at least five bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa, S. enteritidis) using broth microdilution methods, referencing the MIC ranges (0.5–32 µg/mL) and SAR rules established for 4-amino-5-aryl-1,2,4-triazole-3-thiol/thioether derivatives [5]. The m-tolyl group is expected to enhance Gram-positive activity, while the 2-ethylphenyl acetamide side chain may extend the spectrum relative to N-phenyl-substituted comparator compounds [5]. Include a 4-amino-5-phenyl-1,2,4-triazole-3-thiol baseline and a known antibiotic standard for direct comparison [5].

Quote Request

Request a Quote for 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.